molecular formula C9H7F3OS B1303372 3'-(Trifluoromethylthio)acetophenone CAS No. 56773-33-2

3'-(Trifluoromethylthio)acetophenone

Cat. No.: B1303372
CAS No.: 56773-33-2
M. Wt: 220.21 g/mol
InChI Key: UKKYMJZZMADIAV-UHFFFAOYSA-N
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Description

3’-(Trifluoromethylthio)acetophenone is an organic compound with the molecular formula C9H7F3OS and a molecular weight of 220.22 g/mol It is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Trifluoromethylthio)acetophenone typically involves the introduction of the trifluoromethylthio group to the acetophenone structure. One common method is the reaction of 3’-bromoacetophenone with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3’-(Trifluoromethylthio)acetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3’-(Trifluoromethylthio)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-(Trifluoromethylthio)acetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethylthio)acetophenone involves its interaction with various molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with biological molecules. The compound may act on specific enzymes or receptors, leading to changes in cellular processes and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(Trifluoromethylthio)acetophenone is unique due to the presence of both the trifluoromethylthio group and the acetophenone structure. This combination imparts distinct chemical properties, such as enhanced lipophilicity and electron-withdrawing effects, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

1-[3-(trifluoromethylsulfanyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKYMJZZMADIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380677
Record name 3'-(Trifluoromethylthio)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56773-33-2
Record name 3'-(Trifluoromethylthio)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-(Trifluoromethylthio)acetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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